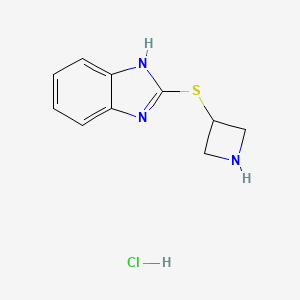

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

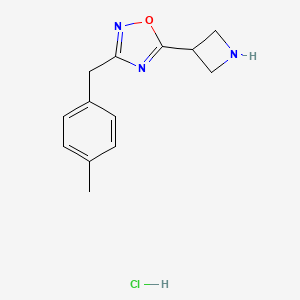

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a benzodiazole ring via a sulfanyl (–SH) group . The exact structure would depend on the specific locations of these attachments.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Azetidines, for example, are known to participate in various reactions due to the strain of the four-membered ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, its solubility would depend on the presence and location of polar groups, and its stability could be influenced by the strain in the azetidine ring .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

Research has highlighted the application of azetidinone-substituted alkenes in the formation of various heterocyclic compounds like pyrrolo[1,4]benzodiazepines (PBDs), pyrrolo[1,2,5]benzothiadiazepines (PBTDs), and azetidino[1,4]benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions. The significance of this process lies in the antitumor properties of PBDs, marking the potential of such compounds in medicinal chemistry (Hemming et al., 2014).

Antimicrobial and Antifungal Activities

A study focused on synthesizing a series of compounds with azetidin-2-ones and evaluated them for antimicrobial and antifungal activities. These compounds exhibited moderate to good inhibition against various bacterial and fungal strains, highlighting their pharmacological potential (Mistry et al., 2006). Similarly, another study reported the synthesis of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives and their evaluation for in vitro antimicrobial properties. The azetidin-2-ones derivatives were found more active than thiazolidin-4-ones derivatives against pathogenic bacterial and fungal strains (Gilani et al., 2016).

Antidiabetic and Renoprotective Activities

Research also explored the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives for their antihyperglycemic and renoprotective activities. Several compounds in the study exhibited significant anti-diabetic potency and renoprotective activity, indicating their potential in treating diabetes-related complications (Abeed et al., 2017).

Antitubercular Activity

A study focusing on benzothiazole-containing azetidinone derivatives reported their significant antitubercular activity against Mycobacterium tuberculosis, with certain compounds showing variable and modest activity against investigated bacterial strains. This research highlights the potential of these compounds as antitubercular agents (Sarkar, 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQRSPOXMCQTON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)